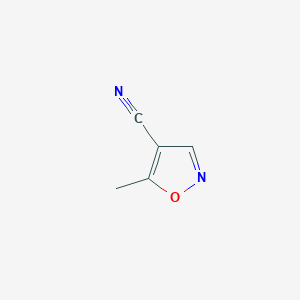
4-Methyl-2-(methylsulfonyl)aniline
Übersicht
Beschreibung
4-Methyl-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H9NO2S . It is used as a pharmaceutical intermediate . A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the COX-2 enzyme .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(methylsulfonyl)aniline consists of a benzene ring with an amine group (NH2) and a methylsulfonyl group (SO2CH3) attached . The molecular weight is 171.22 g/mol .Physical And Chemical Properties Analysis
4-Methyl-2-(methylsulfonyl)aniline is a solid crystalline substance . It is soluble in water . It is sensitive to light .Wissenschaftliche Forschungsanwendungen
Application 1: Anti-Inflammatory Agents
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 4-Methyl-2-(methylsulfonyl)aniline is used as a pharmacophore in the synthesis of new non-steroidal anti-inflammatory agents (NSAIDs). These agents are expected to have selectivity against the COX-2 enzyme .
- Methods of Application or Experimental Procedures : A series of 4-(methylsulfonyl)aniline derivatives were synthesized. The final compounds were evaluated in vivo using an egg-white induced edema model of inflammation in rats .
- Results or Outcomes : All tested compounds produced a significant reduction of paw edema. The activity of some compounds was significantly higher than that of diclofenac sodium (a common NSAID) in certain time intervals. This indicates that the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into NSAIDs like naproxen, indomethacin, diclofenac, and mefenamic acid maintained their anti-inflammatory activity and may increase selectivity towards the COX-2 enzyme .
Application 2: Methylation of Anilines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 4-Methyl-2-(methylsulfonyl)aniline can be used in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes .
- Methods of Application or Experimental Procedures : The methylation of anilines with methanol is achieved at elevated temperatures in the presence of cyclometalated ruthenium complexes. This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results or Outcomes : The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
Application 3: N-Alkylation of Amines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 4-Methyl-2-(methylsulfonyl)aniline can be used in the N-alkylation of amines. This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
- Methods of Application or Experimental Procedures : The N-alkylation of amines is achieved using a transition metal catalyst. The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results or Outcomes : The process allows the effective N-alkylation of amines to selectively give N-alkylanilines .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYZYOWGLRKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylsulfonyl)aniline | |
CAS RN |
4284-63-3 | |
| Record name | 2-methanesulfonyl-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)


![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
